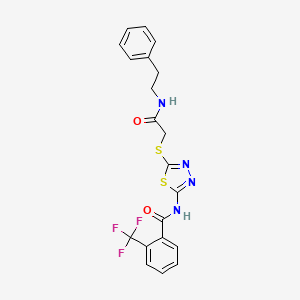
(4-((2-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an ethoxyphenyl group, a methyl group, a naphthyridinyl group, and a pyrrolidinyl group. These groups are common in many bioactive compounds and can contribute to the compound’s potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures often involve reactions such as nucleophilic substitution, ring closure, or condensation . The exact method would depend on the starting materials and desired substitutions .Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a naphthyridine ring and a pyrrolidine ring. These rings can contribute to the compound’s three-dimensional shape and influence its interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ethoxy group might undergo reactions involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of the ethoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Characterization
Novel Heterocyclic Systems : Research has shown the synthesis of novel annulated products from aminonaphthyridinones, leading to new heterocyclic systems. These compounds demonstrate typical reactivity and have potential applications in developing pharmacologically active molecules (Deady & Devine, 2006).
DNA Interaction and Docking Studies : A study on Schiff base ligand derived from 2,6-diaminopyridine and its complexes with Cu(II), Fe(II), and Pd(II) revealed DNA binding properties. Such compounds could be suitable drug candidates, underscoring the importance of naphthyridine derivatives in medicinal chemistry (Kurt et al., 2020).
Photoinduced Intramolecular Rearrangement : A study demonstrated the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement, highlighting an efficient, environmentally friendly method that could be applicable in the synthesis of pharmacologically active compounds (Jing et al., 2018).
Potential Biological Activities
Antiestrogenic Activity : Research on the antiestrogenic activity of a related compound demonstrated potent activity in rats and mice, suggesting the relevance of naphthyridine derivatives in developing therapies for estrogen receptor-related conditions (Jones et al., 1979).
Anticancer Activity : A novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This suggests potential applications in cancer therapy, highlighting the compound's dual mechanism of action on cancer cells (Kong et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(2-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-3-28-19-9-5-4-8-18(19)25-20-16-11-10-15(2)24-21(16)23-14-17(20)22(27)26-12-6-7-13-26/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFQKLJQNULKQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)


![N-[3-(dimethylamino)propyl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B2362514.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine](/img/structure/B2362517.png)
